2,4-Dichloro-6-methoxy-1,3,5-triazine
Description
Overview of 1,3,5-Triazine (B166579) Isomers and Their Chemical Significance
Triazines are six-membered heterocyclic rings containing three nitrogen atoms and three carbon atoms. They exist as three structural isomers, differentiated by the positions of their nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. nih.gov Of these, the symmetrical 1,3,5-triazine, also known as s-triazine, is the most common and widely studied isomer. nih.gov
General Characteristics of 1,3,5-Triazines
The 1,3,5-triazine ring is a planar, aromatic system analogous to benzene, but with three carbon-hydrogen units replaced by nitrogen atoms. nih.gov This substitution of electronegative nitrogen atoms into the aromatic ring results in a significant alteration of its electronic properties. The triazine ring is electron-deficient, which makes it susceptible to nucleophilic substitution reactions, a characteristic that is central to its synthetic utility. researchgate.net Unlike benzene, which readily undergoes electrophilic substitution, 1,3,5-triazines are generally resistant to such reactions. The parent compound, 1,3,5-triazine, is a white crystalline solid. sigmaaldrich.com
Importance of the Triazine Ring as a Versatile Scaffold in Chemical Research
The 1,3,5-triazine ring serves as a highly versatile and valuable scaffold in a multitude of chemical research areas. Its trifunctional nature, stemming from the three reactive sites on the ring, allows for the stepwise and controlled introduction of various substituents. researchgate.net This tunability enables the synthesis of a vast library of derivatives with tailored properties.
The importance of the triazine scaffold is particularly evident in the following fields:
Medicinal Chemistry: The triazine core is a common feature in many biologically active molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral properties. evitachem.com
Materials Science: Triazine derivatives are integral to the development of advanced materials. They are used in the synthesis of polymers, coatings, and covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage and separation. evitachem.comsemanticscholar.orgrsc.orgmdpi.comrsc.orgbohrium.com
Dye Chemistry: Chloro-substituted triazines are key components of reactive dyes, which form covalent bonds with textile fibers, leading to excellent color fastness. nih.gov
Agrochemicals: Many herbicides and pesticides are based on the triazine structure. solubilityofthings.com
Historical Perspective of 2,4-Dichloro-6-methoxy-1,3,5-triazine in Chemical Synthesis and Research
The history of this compound is intrinsically linked to the development and exploration of its parent compound, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Cyanuric chloride, a readily available and inexpensive starting material, serves as the primary precursor for the synthesis of a vast number of triazine derivatives. researchgate.net
The synthesis of this compound is a classic example of the stepwise nucleophilic substitution of cyanuric chloride. The reactivity of the three chlorine atoms on the triazine ring is temperature-dependent. The first chlorine atom is the most reactive and can be substituted at low temperatures (around 0°C), the second at room temperature, and the third at higher temperatures. dtic.mil This differential reactivity allows for the selective synthesis of mono- and di-substituted triazines.
The preparation of this compound is typically achieved by reacting cyanuric chloride with one equivalent of methanol (B129727) or sodium methoxide (B1231860) at a controlled low temperature. google.com This reaction selectively replaces one chlorine atom with a methoxy (B1213986) group, leaving the other two chlorine atoms available for further functionalization.
Historically, this compound has been a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature, with two reactive chlorine atoms, makes it an ideal building block for creating diverse molecular architectures.
Current Research Landscape and Emerging Trends for this compound
The research landscape for this compound continues to expand, driven by its utility as a versatile synthetic intermediate. Current trends focus on leveraging its reactivity to develop novel materials and biologically active compounds.
One of the most significant emerging trends is its use in the construction of covalent organic frameworks (COFs) . semanticscholar.orgrsc.orgmdpi.comrsc.orgbohrium.com The two chlorine atoms on the triazine ring can react with various organic linkers to form extended, porous, and crystalline networks. These triazine-based COFs are being investigated for applications in gas storage and separation, catalysis, and sensing. semanticscholar.orgrsc.org
In medicinal chemistry , this compound serves as a scaffold for the synthesis of new therapeutic agents. Researchers are exploring the introduction of various pharmacophores at the 2- and 4-positions to create compounds with potential anticancer, antibacterial, and antiviral activities. evitachem.com
Furthermore, in materials science , this compound is utilized in the synthesis of functional polymers and dyes. The remaining chlorine atoms can be substituted with chromophores to create reactive dyes or with polymerizable groups to incorporate the triazine unit into polymer backbones, enhancing their thermal stability and other properties.
The table below summarizes some of the recent research applications of this compound and its derivatives.
| Research Area | Application | Key Findings |
| Materials Science | Synthesis of Covalent Organic Frameworks (COFs) | Triazine-based COFs exhibit high porosity and selectivity for CO2 capture. semanticscholar.orgrsc.org |
| Medicinal Chemistry | Development of Anticancer Agents | Derivatives have shown promising cytotoxic effects against various cancer cell lines. evitachem.com |
| Dye Chemistry | Intermediate for Reactive Dyes | The reactive chlorine atoms allow for covalent bonding to fabrics, resulting in high wash fastness. |
| Polymer Chemistry | Monomer for Functional Polymers | Incorporation of the triazine ring enhances the thermal and chemical stability of polymers. |
The ongoing exploration of this compound's reactivity and its incorporation into novel molecular structures promises to yield further advancements across various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methoxy-1,3,5-triazine | |
|---|---|---|
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InChI |
InChI=1S/C4H3Cl2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAPWXKZLYJQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
COC1=NC(=NC(=N1)Cl)Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189906 | |
| Record name | 2,4-Dichloro-6-methoxy-3,5-triazine | |
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Molecular Weight |
179.99 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3638-04-8 | |
| Record name | 2,4-Dichloro-6-methoxy-1,3,5-triazine | |
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| Record name | 2,4-Dichloro-6-methoxy-3,5-triazine | |
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| Record name | 2,4-Dichloro-6-methoxy-3,5-triazine | |
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| Record name | 2,4-dichloro-6-methoxy-1,3,5-triazine | |
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| Record name | 2,4-DICHLORO-6-METHOXY-3,5-TRIAZINE | |
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Reaction Mechanisms and Reactivity Studies of 2,4 Dichloro 6 Methoxy 1,3,5 Triazine
Mechanistic Investigations of Nucleophilic Aromatic Substitution on the Triazine Ring
Nucleophilic aromatic substitution (SNAr) is a cornerstone of triazine chemistry. The reaction typically proceeds through a two-step addition-elimination mechanism. In the initial step, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the triazine ring is temporarily disrupted in this intermediate. In the subsequent, typically rapid step, the leaving group, in this case, a chloride ion, is expelled, restoring the aromaticity of the ring and yielding the substituted product. nih.govresearchgate.net
The 1,3,5-triazine (B166579) ring is highly susceptible to this type of reaction due to the presence of three electronegative nitrogen atoms, which significantly lower the electron density of the ring carbons. researchgate.net The substitution of the chlorine atoms on 2,4-dichloro-6-methoxy-1,3,5-triazine is a sequential process, with the reactivity of the second chlorine atom being influenced by the nature of the newly introduced substituent. mdpi.com
Influence of Substituent Electronic Properties on Reactivity
The electronic nature of the substituents on the 1,3,5-triazine ring plays a critical role in modulating its reactivity towards nucleophiles. The methoxy (B1213986) group (-OCH3) at the C6 position of this compound exerts a significant influence. Through resonance, the oxygen atom of the methoxy group can donate a lone pair of electrons into the triazine ring. This electron-donating effect increases the electron density of the ring, thereby making it less electrophilic and consequently less reactive towards nucleophilic attack compared to its unsubstituted or electron-withdrawn counterparts. researchgate.net
Table 1: Relative Reactivity of 1,3,5-Triazine Derivatives in Nucleophilic Aromatic Substitution
| Substituent at C6 | Electronic Effect | Predicted Reactivity towards Nucleophiles |
| -NO | Electron-withdrawing | High |
| -Cl | Electron-withdrawing | Moderate |
| -H | Neutral | Baseline |
| -OCH | Electron-donating | Low |
| -NH | Strongly electron-donating | Very Low |
This table provides a qualitative comparison based on general principles of substituent effects on SNAr reactions.
Temperature-Dependent Reactivity Profiles
The sequential substitution of the chlorine atoms in dichlorotriazine derivatives is highly dependent on the reaction temperature. This principle is well-established for the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and is applicable to its derivatives like this compound. researchgate.netarkat-usa.org
The substitution of the first chlorine atom can typically be achieved at lower temperatures, often around 0-5 °C. arkat-usa.org Once the first substitution has occurred, the triazine ring becomes more electron-rich due to the introduction of the new substituent (assuming it is not a strongly electron-withdrawing group), which deactivates the ring towards further nucleophilic attack. Consequently, a higher temperature, usually room temperature, is required to replace the second chlorine atom. mdpi.comresearchgate.net This temperature-controlled stepwise reactivity allows for the selective synthesis of monosubstituted and disubstituted triazine derivatives. Forcing conditions, such as elevated temperatures, are often necessary to drive the second substitution to completion.
Table 2: General Temperature Conditions for Sequential Substitution on Dichlorotriazines
| Substitution Step | Typical Temperature Range (°C) | Rationale |
| First Chlorine Replacement | 0 - 5 | Higher initial reactivity of the dichlorotriazine. |
| Second Chlorine Replacement | Room Temperature to elevated | Decreased reactivity after the first substitution. |
Stereochemical Aspects of Substitution Reactions
While the triazine core itself is achiral, stereochemical considerations become important when this compound reacts with chiral nucleophiles or when the resulting substituted triazine possesses stereogenic elements.
A key application in this area is the use of substituted triazines as chiral coupling reagents in peptide synthesis. For instance, chiral triazine-based coupling reagents have been synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine, a compound closely related to the subject of this article. In these cases, the triazine acts as a scaffold to which a chiral auxiliary, such as an ester of N-methylproline, is attached. The resulting N-triazinylammonium tetrafluoroborate (B81430) can then be used to mediate the coupling of a racemic amino acid with another amino acid ester. The chiral environment provided by the proline moiety on the triazine reagent can lead to enantioselective acylation, preferentially forming a dipeptide enriched in one enantiomer. nih.gov For example, a coupling reagent derived from L-N-methylproline was found to favor the formation of the D-dipeptide with a 79:21 (D/L) ratio. nih.gov
Furthermore, if the substituents on the triazine ring are bulky enough to hinder free rotation around a single bond (e.g., the C-N bond between the triazine and a substituted amine), atropisomerism can arise. This phenomenon, where stereoisomers result from restricted rotation, has been observed in tri-substituted 1,3,5-triazine derivatives. mdpi.com The conformational mobility and the energy barriers to rotation in such systems can be studied using techniques like dynamic NMR spectroscopy and computational methods. mdpi.com
Inverse Electron-Demand Diels–Alder (IEDDA) Reactions of Triazine Derivatives
The electron-deficient nature of the 1,3,5-triazine ring allows it to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful tool in synthetic organic chemistry. mdpi.comfrontiersin.org In contrast to the normal Diels-Alder reaction, the IEDDA reaction involves an electron-poor diene reacting with an electron-rich dienophile. rsc.org
Triazines as Cyclic Aza-dienes
In the context of IEDDA reactions, 1,3,5-triazines function as electron-deficient cyclic aza-dienes. mdpi.comfrontiersin.org The presence of three nitrogen atoms in the ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the High Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. The reactivity of the triazine in IEDDA reactions is influenced by its substituents. Electron-withdrawing groups on the triazine ring further lower the LUMO energy, enhancing its reactivity as a diene. Conversely, electron-donating groups, such as the methoxy group in this compound, raise the LUMO energy, which would be expected to decrease its reactivity in IEDDA reactions compared to triazines with electron-withdrawing substituents. rsc.org
The reaction typically proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that involves the extrusion of a stable small molecule, most commonly nitrogen gas (N2) when using 1,2,4-triazines or a nitrile (R-CN) in the case of 1,3,5-triazines. This sequence results in the formation of a new heterocyclic ring. mdpi.com
Application in N-Heterocycle Synthesis
IEDDA reactions involving 1,3,5-triazines are a highly effective method for the synthesis of various nitrogen-containing heterocycles, particularly substituted pyrimidines. mdpi.comfrontiersin.org When a 1,3,5-triazine reacts with an electron-rich alkene or alkyne, the initial cycloadduct readily undergoes a retro-Diels-Alder reaction, expelling a nitrile molecule (derived from one of the N-C-N units of the triazine) to form a stable pyrimidine (B1678525) ring.
This methodology offers a convergent and often regioselective route to highly functionalized pyrimidines, which are important structural motifs in many biologically active compounds and pharmaceuticals. frontiersin.org The scope of dienophiles used in these reactions is broad and includes enamines, ynamines, and vinyl ethers. The specific substituents on the starting 1,3,5-triazine and the dienophile determine the substitution pattern of the resulting pyrimidine product. While specific examples detailing the use of this compound in IEDDA reactions are not prevalent in the literature, the general reactivity pattern suggests it could be used to synthesize pyrimidines bearing a chlorine and a methoxy substituent, provided a sufficiently reactive dienophile is employed to overcome the deactivating effect of the methoxy group.
Bioorthogonal Chemistry Applications
While the 1,3,5-triazine core is a versatile scaffold in various chemical applications, its direct use in bioorthogonal chemistry is an emerging area. The primary application of this compound in this context is as a foundational linker for the synthesis of more complex probes. Its two reactive chlorine atoms allow for the sequential introduction of different functionalities, one of which can be a bioorthogonal handle.
A key example involves using this compound to construct molecules for copper-free click chemistry. google.com In a documented synthesis, one of the chlorine atoms is substituted by a molecule of interest, and the remaining chlorine is then reacted with an amine bearing a bicyclo[6.1.0]nonyl (BCN) group. google.com This BCN moiety is a strained alkyne used in strain-promoted alkyne-azide cycloaddition (SPAAC), a widely used bioorthogonal reaction. This strategy demonstrates the compound's role as a precursor, enabling the covalent attachment of bioorthogonal functionalities to other molecules. google.com
Table 1: Application in Synthesizing Bioorthogonal Probes
| Precursor Compound | Bioorthogonal Handle Attached | Reaction Type | Reference |
|---|
Oxidation and Reduction Pathways of this compound
The oxidation and reduction pathways for this compound are not as extensively studied as its nucleophilic substitution reactions. evitachem.com The 1,3,5-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms, which generally makes it resistant to oxidation but theoretically susceptible to reduction.
While specific mechanisms for this compound are not well-documented, studies on related chlorotriazine herbicides provide some insight. For instance, the degradation of atrazine (B1667683) by sulfate (B86663) radicals (SO₄⁻•), an oxidative process, proceeds primarily through the dealkylation of its amino substituents rather than cleavage of the triazine ring itself. acs.orgacs.org This suggests that under certain oxidative conditions, the substituents may be more reactive than the heterocyclic core. General literature asserts that while this compound can participate in oxidation and reduction reactions, these are considered less common compared to its substitution chemistry. evitachem.com
Stability and Degradation Pathways of this compound
The stability of this compound is largely determined by the reactivity of its carbon-chlorine bonds. The primary degradation pathway under many environmental and laboratory conditions is the hydrolytic displacement of the chlorine atoms.
Hydrolytic Stability of the Methoxy Group
The methoxy group (-OCH₃) on the triazine ring is significantly more stable towards hydrolysis than the two chlorine atoms. This difference in stability is the basis for the compound's utility as a synthetic intermediate. In numerous synthetic procedures, nucleophiles readily displace the chlorine atoms under conditions where the methoxy group remains firmly attached. nih.govgoogle.com For example, the functionalization of cellulose (B213188) with this triazine is achieved by reacting the polymer's hydroxyl groups with one of the C-Cl positions in the presence of a base, leaving the C-OCH₃ bond intact. nih.gov This demonstrates that the methoxy group is a poor leaving group compared to chloride, making it hydrolytically stable under conditions that favor the degradation of the chloro-substituted positions.
Table 2: Relative Stability of Substituents on the 1,3,5-Triazine Ring
| Position | Substituent | Relative Hydrolytic Stability | Reactivity |
|---|---|---|---|
| 2 | Chlorine | Low | High (readily undergoes nucleophilic substitution) |
| 4 | Chlorine | Low | High (readily undergoes nucleophilic substitution) |
Photolytic and Thermal Degradation Mechanisms
Specific studies on the photolytic and thermal degradation mechanisms of this compound are limited. However, research on other chlorotriazine compounds indicates that they are susceptible to degradation by both heat and ultraviolet radiation.
Photodegradation is a known decomposition pathway for environmental materials, involving both oxidation and reduction processes. nih.gov Studies on the herbicide atrazine show that it undergoes degradation upon exposure to UV light, with the rate and products being dependent on the wavelength and temperature. nih.govnih.gov Similarly, thermal degradation of atrazine can be achieved by activating oxidizing agents like persulfate at elevated temperatures (e.g., 50-60 °C), leading to dealkylation and dechlorination. mdpi.com While these findings relate to triazines with different substituents, they suggest that the degradation of this compound under similar conditions would likely involve the cleavage of the C-Cl bonds and potential modifications to the methoxy group or the triazine ring itself.
Influence of pH on Compound Stability
The stability of this compound is highly dependent on pH. The dominant degradation pathway, hydrolysis of the carbon-chlorine bonds, is significantly influenced by the concentration of hydronium and hydroxide (B78521) ions.
Under basic conditions, the increased concentration of the hydroxide nucleophile (OH⁻) accelerates the rate of substitution of the chlorine atoms, leading to the formation of 2-chloro-4-hydroxy-6-methoxy-1,3,5-triazine and subsequently 2,4-dihydroxy-6-methoxy-1,3,5-triazine. This reactivity is exploited in synthetic chemistry, where bases are often used to promote the reaction of the triazine with other nucleophiles. nih.gov The stability of related triazine-based chemical probes has also been shown to vary significantly in buffers of different pH values, such as pH 6.8 and 7.4. researchgate.net While less pronounced, acidic conditions can also catalyze the hydrolysis of the C-Cl bonds. Therefore, the compound exhibits its greatest stability in neutral, anhydrous conditions.
Table 3: Effect of pH on the Stability of C-Cl Bonds in this compound
| pH Condition | Dominant Nucleophile | Effect on C-Cl Bond | Consequence |
|---|---|---|---|
| Acidic | H₂O | Catalyzed hydrolysis | Slow degradation |
| Neutral | H₂O | Slow hydrolysis | Maximum relative stability |
Computational Chemistry and Spectroscopic Characterization
Computational Studies
Computational chemistry provides significant insights into the molecular structure, reactivity, and electronic properties of 2,4-Dichloro-6-methoxy-1,3,5-triazine. These theoretical approaches complement experimental data, offering a deeper understanding of the compound's behavior at a molecular level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. Although specific DFT studies exclusively on this molecule are not extensively detailed in the provided literature, the methodology is widely applied to substituted s-triazine derivatives to elucidate their properties.
DFT calculations, such as those performed with B3LYP and CAM-B3LYP methods, are utilized to analyze molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. For triazine derivatives, these calculations help in understanding molecular orbital excitation properties and interpreting UV-Vis absorption spectra. researchgate.net Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides insights into hyperconjugative interactions and electron density transfer within the molecule, which are fundamental to understanding its reactivity. krisp.org.za
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, which is particularly useful for understanding how triazine derivatives interact with biological systems. For instance, MD simulations have been used to investigate the binding mode, stability, and dynamic behavior of s-triazine-based inhibitors within the active sites of enzymes like matrix metalloproteinases (MMPs). ekb.eg These simulations can reveal key structural determinants for biological activity by modeling the interactions between the triazine compound and its target. While specific MD studies on this compound are not detailed, the techniques are crucial in the broader research context of triazine-based drug design and development. ekb.eg
The reactivity of this compound is largely dictated by the electronic properties of its 1,3,5-triazine (B166579) core. The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. evitachem.com This deficiency is further enhanced by the two electron-withdrawing chlorine atoms, which makes the carbon atoms they are attached to highly electrophilic and susceptible to nucleophilic attack. evitachem.com
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the structural confirmation and characterization of this compound.
NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound. The spectra provide definitive information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum is characterized by its simplicity, showing a single peak corresponding to the methyl protons of the methoxy (B1213986) group. mdpi.com
¹³C NMR: The carbon NMR spectrum reveals the distinct carbon atoms in the molecule: one for the methoxy group and two for the non-equivalent carbon atoms within the triazine ring. mdpi.com The chemical shifts are indicative of the highly electron-deficient nature of the triazine ring carbons. mdpi.comresearchgate.net
Interactive Table: NMR Spectroscopic Data for this compound
| Spectrum Type | Solvent | Chemical Shift (δ) in ppm | Description |
| ¹H NMR | CDCl₃ | 3.99 (s, 3H) | Singlet corresponding to the three protons of the methoxy (-OCH₃) group. mdpi.com |
| ¹³C NMR | CDCl₃ | 54.8 | Signal for the methoxy (-OCH₃) carbon. mdpi.com |
| ¹³C NMR | CDCl₃ | 168.9, 171.4 | Signals for the carbon atoms in the triazine ring (C=N). mdpi.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a specific spectrum for this exact compound is not provided in the search results, the expected peaks can be inferred from its structure and data from similar triazine derivatives. mdpi.comresearchgate.net
Interactive Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Methoxy group (-OCH₃) |
| ~1550-1450 | C=N stretch | Triazine ring |
| ~1250-1000 | C-O stretch | Methoxy group (Aryl ether) |
| ~800-600 | C-Cl stretch | Chloroalkane |
Mass Spectrometry (MS)
In a typical mass spectrometry analysis of a molecule with the chemical formula C₄H₃Cl₂N₃O, the molecular ion peak ([M]⁺) would be expected. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic pattern of isotopic peaks. The fragmentation of the molecular ion would likely proceed through the loss of substituents from the triazine ring.
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [M]⁺ | [C₄H₃Cl₂N₃O]⁺ | 179 |
| [M-CH₃]⁺ | [C₃Cl₂N₃O]⁺ | 164 |
| [M-OCH₃]⁺ | [C₃Cl₂N₃]⁺ | 148 |
| [M-Cl]⁺ | [C₄H₃ClN₃O]⁺ | 144 |
| [M-CO]⁺ | [C₃H₃Cl₂N₃]⁺ | 151 |
Note: This table is predictive and based on common fragmentation patterns of similar organic molecules. Actual experimental data is required for confirmation.
X-ray Diffraction Studies
A complete crystallographic analysis would yield the following key parameters:
Table 2: Essential Crystallographic Data (Hypothetical for this compound)
| Parameter | Description | Expected Value Range/Type |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry of the crystal structure. | e.g., P2₁/c, Pbca |
| a, b, c (Å) | The lengths of the unit cell axes. | - |
| α, β, γ (°) | The angles between the unit cell axes. | - |
| Volume (ų) | The volume of the unit cell. | - |
| Z | The number of molecules per unit cell. | - |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | - |
Without experimental data, a detailed discussion of the molecular geometry and intermolecular interactions, such as potential halogen bonding or π-stacking, remains speculative. Further research is required to elucidate the solid-state structure of this compound.
Future Directions and Challenges in 2,4 Dichloro 6 Methoxy 1,3,5 Triazine Research
Development of Highly Selective and Potent Triazine-Based Therapeutics
The 1,3,5-triazine (B166579) core is a privileged structure in medicinal chemistry, forming the basis for numerous anticancer agents. bohrium.commdpi.com Future research is intensely focused on designing derivatives with high potency and selectivity to minimize off-target effects. A significant area of development is in the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival. nih.govresearchgate.net
Researchers have successfully developed triazine derivatives that act as potent inhibitors of specific enzymes within these pathways. For instance, modifications to the triazine ring have yielded dual PI3K/mTOR inhibitors as well as highly selective mTOR inhibitors. nih.govnih.gov Other research has targeted Epidermal Growth Factor Receptor (EGFR), with certain 1,3,5-triazine derivatives showing potent inhibitory activity against both wild-type and mutant forms of the enzyme. nih.gov The development of these targeted therapies involves creating extensive libraries of compounds and establishing clear structure-activity relationships (SAR) to optimize their biological activity. mdpi.comnih.gov For example, studies have shown that introducing specific moieties like morpholine (B109124) and aniline (B41778) rings can enhance a compound's potency in EGFR inhibition. nih.gov
Table 1: Examples of Potent Triazine-Based Therapeutic Agents
| Compound/Derivative Series | Target(s) | Key Findings |
|---|---|---|
| Triazine-benzimidazole analogs | mTOR | Discovered inhibitors with up to 200-fold selectivity for mTOR over the homologous kinase PI3Kα. nih.gov |
| Morpholine-substituted triazines | PI3K / mTOR | Compound 3 showed high cytotoxic activity against HeLa cells (IC₅₀ = 2.21 µM) and potent kinase inhibitory activity (IC₅₀ = 3.41 nM for PI3K, 8.45 nM for mTOR). mdpi.com |
| Quinazoline-1,3,5-triazine hybrids | EGFR | The most active compound 12 demonstrated an IC₅₀ value of 36.8 nM against the EGFR enzyme. nih.gov |
| Pyrazole-substituted triazines | EGFR | Compounds 15 , 16 , and 17 displayed excellent anticancer activity targeting EGFR with IC₅₀ values of 305.1, 286.9, and 229.4 nM, respectively. nih.gov |
| 3-Amino-1,2,4-triazine derivatives | PDK1 | Dramatically decreased PDK1 catalytic activity at sub-micromolar/nanomolar concentrations, with IC₅₀ values ranging from 0.01 to 0.1 µM. nih.gov |
Exploration of Novel Synthetic Routes with Enhanced Sustainability
A major challenge in chemical synthesis is the development of environmentally benign processes. Traditional methods for synthesizing 1,3,5-triazine derivatives often require harsh conditions, long reaction times, and the use of hazardous solvents, failing to meet the principles of green chemistry. mdpi.com Consequently, a key future direction is the exploration of novel, sustainable synthetic routes.
Microwave-assisted synthesis and sonochemistry (the use of ultrasound) have emerged as leading green chemistry techniques for producing triazine derivatives. nih.govmdpi.com These methods offer significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher product yields, and lower energy consumption. benthamdirect.com Furthermore, they often allow for reactions to be conducted in more environmentally friendly solvents like water or even under solvent-free conditions, which is clean, economical, and safe. nih.govmdpi.comchim.it Research has demonstrated that sonochemical methods for synthesizing 1,3,5-triazine derivatives can be significantly "greener" than classical approaches. nih.gov
Table 2: Comparison of Synthetic Methods for Triazine Derivatives
| Method | Conditions | Reaction Time | Yield | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | Refluxing for 5-6 hours | 5–6 h | 69% | Standard, well-established procedure. |
| Microwave-Assisted | 50 W, 150 °C | 2.5 min | Optimal yields | Rapid reaction, high energy efficiency, reduced by-products. mdpi.combenthamdirect.com |
| Sonochemistry (Ultrasound) | Room temperature, aqueous media | 5–35 min | >75-84% | Short reaction times, use of water as solvent, high "green" rating. nih.govmdpi.com |
Advanced Materials Development from Triazine Scaffolds
The rigid, planar structure and nitrogen-rich nature of the 1,3,5-triazine ring make it an excellent building block for advanced materials. rsc.orgrsc.org Future research is focused on designing and synthesizing novel triazine-based materials for a wide range of applications, from catalysis and environmental remediation to electronics and biomedicine.
A prominent area of development is in triazine-based porous organic polymers (POPs) and covalent organic polymers (COPs). rsc.orgmdpi.com These materials are constructed from triazine-containing precursors and are noted for their high stability, large surface areas, and tunable porosity. rsc.orgcrimsonpublishers.com These properties make them highly effective as heterogeneous catalysts or as adsorbent materials for removing pollutants like dyes from water. rsc.orgmdpi.com
The triazine scaffold is also being exploited to create materials for optoelectronic applications, including phosphorescent organic light-emitting diodes (PhOLEDs) and nonlinear optical (NLO) materials. rsc.org In the biomedical field, novel triazine-trione thermosets are being developed as scaffolding materials for tissue engineering. nih.gov These materials have shown excellent cytocompatibility and support the proliferation and differentiation of stem cells, highlighting their potential in regenerative medicine. nih.gov
Table 3: Triazine-Based Advanced Materials and Their Applications
| Material Type | Precursors/Building Blocks | Key Properties | Applications |
|---|---|---|---|
| Porous Organic Polymers (POPs) | Melamine and various dialdehydes | High surface area (139-287 m²/g), porosity, thermal stability. mdpi.com | Dye adsorption (up to 99.4% removal), heterogeneous catalysis. mdpi.com |
| Covalent Organic Polymers (COPs) | Triazine or nitrile-containing precursors | Tunable porous structure, high nitrogen content, high stability. rsc.org | Heterogeneous catalysis for fine chemical synthesis. rsc.org |
| Photo/Electroluminescent Materials | Star-shaped aryl derivatives of 1,3,5-triazine | Photoluminescence, two-photon absorption. rsc.org | Organic light-emitting diodes (OLEDs), fluorescent sensors. rsc.org |
| Tissue Engineering Scaffolds | Heterocyclic triazine-trione (TATO) formulations | Biocompatible, supports cell proliferation and differentiation. nih.gov | 3D scaffolds for bone, adipocyte, and neuronal cell engineering. nih.gov |
Comprehensive Environmental Impact Assessment and Remediation Strategies for Triazine Derivatives
While valuable in agriculture, many s-triazine derivatives, particularly herbicides like atrazine (B1667683) and simazine, are persistent in the environment and can contaminate soil and water sources. nih.govnih.govmdpi.com Their long half-lives and potential to enter groundwater and drinking water pose ecological risks. nih.govnih.gov A critical area of future research involves comprehensive environmental impact assessments and the development of effective remediation strategies.
Biodegradation using microorganisms is considered a highly effective, low-cost, and eco-friendly approach to remediate sites contaminated with triazine herbicides. mdpi.com Numerous bacterial species, such as Pseudomonas sp. and Arthrobacter sp., have been identified that can degrade these compounds. nih.govnih.govnih.gov The metabolic pathway typically involves a series of enzyme-catalyzed hydrolysis reactions. mdpi.comnih.gov For example, the enzyme atrazine chlorohydrolase, found in Pseudomonas sp. ADP, initiates the degradation of atrazine by hydrolytically removing the chlorine atom. nih.gov This is followed by further hydrolytic removal of the side chains, leading to the intermediate cyanuric acid, which is then mineralized into ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov
Future work will focus on optimizing these bioremediation processes, potentially through the use of genetically engineered microorganisms or enzyme-based systems for cleaning up contaminated soil and water. nih.gov
Integration of Computational and Experimental Approaches for Accelerated Discovery
The integration of computational modeling with experimental synthesis and testing has become an indispensable strategy for accelerating the discovery and development of new triazine-based molecules. nih.gov This synergistic approach allows researchers to design molecules with desired properties in silico before committing to resource-intensive laboratory work.
Computational methods like Density Functional Theory (DFT) are used to predict the geometries, electronic structures, and energetic properties of novel triazine derivatives, helping to identify promising candidates for applications such as energetic materials or hosts for OLEDs. researchgate.netrsc.org In drug discovery, molecular docking and modeling studies are used to predict how well a designed molecule will bind to its biological target, such as a specific kinase. nih.govunipd.it These predictions help prioritize which compounds to synthesize. The synthesized compounds are then tested experimentally in vitro and in vivo to validate the computational findings. unipd.it This iterative cycle of computational design and experimental validation significantly streamlines the development process, saving time and resources. mdpi.comnih.gov
Table 4: Role of Computational Methods in Triazine Research
| Computational Method | Application Area | Purpose |
|---|---|---|
| Density Functional Theory (DFT) | Materials Science, Drug Design | Predicts molecular geometry, electronic structure, heats of formation, and thermal stability. rsc.orgresearchgate.net |
| Molecular Docking | Drug Discovery, Environmental Science | Simulates the interaction between a ligand (triazine derivative) and a target protein (e.g., enzyme, receptor) to predict binding affinity and mode. nih.govresearchgate.net |
| In silico ADME Analysis | Drug Discovery | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate to assess its "drug-likeness". mdpi.comnih.gov |
| 3D-QSAR | Environmental Science, Drug Design | Develops three-dimensional quantitative structure-activity relationship models to design substitutes with high functionality and low toxicity. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
